Cas no 935-30-8 (Azonan-2-one)

Azonan-2-one structure
Azonan-2-one structure
商品名:Azonan-2-one
CAS番号:935-30-8
MF:C8H15NO
メガワット:141.210802316666
MDL:MFCD00003273
CID:83226
PubChem ID:13632

Azonan-2-one 化学的及び物理的性質

名前と識別子

    • 2-Azacyclononanone
    • 8-octanelactam
    • Capryloctam
    • Caprylolactam
    • omega-Octalactam
    • 8-Octanolactam
    • azonan-2-one
    • &omega
    • ω-Caprylolactam
    • ω-Octanolactam
    • 2-perhydroazoninone
    • 8-aminooctanoic acid lactam
    • azacyclononan-2-one
    • Capryllactam
    • 2H-AZONIN-2-ONE, OCTAHYDRO-
    • Cyclooctanone lactam
    • Octamethylenimine, 2-oxo-
    • Octahydro-2H-azonin-2-one
    • 1H-Azonin-2(3H)-one, hexahydro-
    • Octanoic acid, 8-amino-, lactam
    • .eta.-Capryllactam
    • .omega.-Caprylolactam
    • 1-Azacyclononan-2-one
    • YDLSUFFXJYEVHW-UHFFFAOYSA-N
    • azaperhydroonin-2-one
    • 8-Oct
    • Octahydro-2H-azonin-2-one (ACI)
    • 1-Aza-2-cyclononanone
    • 2-Oxooctamethyleneimine
    • NSC 59017
    • η-Capryllactam
    • ω-Octalactam
    • DTXSID60239450
    • Z1203730756
    • InChI=1/C8H15NO/c10-8-6-4-2-1-3-5-7-9-8/h1-7H2,(H,9,10
    • AI3-52527
    • 8-Octanolactam;Caprylolactam
    • SY048836
    • D74918
    • SCHEMBL18745901
    • omega-Caprylolactam
    • omega-Octanolactam
    • CHEMBL137132
    • BRN 0109775
    • octanolactam
    • 2-Azonanone #
    • EINECS 213-300-3
    • CO18000000
    • AKOS006221227
    • cis-Octahydro-2-azoninone
    • Octanoic acid, lactam
    • ALBB-030254
    • NSC59017
    • AS-57037
    • NS00039571
    • OCTANOIC ACID,8-AMINO,LACTAM
    • 935-30-8
    • EN300-246709
    • O-Octalactam
    • CS-0090258
    • O0162
    • .omega.-Octalactam
    • NIOSH/CO1800000
    • 2-Azacyclononanone, 98%
    • NSC-59017
    • SCHEMBL222312
    • 5-21-06-00516 (Beilstein Handbook Reference)
    • 2-azacyclo-nonanone
    • 2-Azoninone, octahydro-, (Z)-
    • Q63396131
    • MFCD00003273
    • Aza-2-cyclononanone
    • Azonan-2-one
    • MDL: MFCD00003273
    • インチ: 1S/C8H15NO/c10-8-6-4-2-1-3-5-7-9-8/h1-7H2,(H,9,10)
    • InChIKey: YDLSUFFXJYEVHW-UHFFFAOYSA-N
    • ほほえんだ: O=C1CCCCCCCN1
    • BRN: 0109775

計算された属性

  • せいみつぶんしりょう: 141.11500
  • どういたいしつりょう: 141.115364
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 112
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 29.1
  • 互変異性体の数: 3
  • 疎水性パラメータ計算基準値(XlogP): 0.7

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 0.9938 (rough estimate)
  • ゆうかいてん: 75.0 to 78.0 deg-C
  • ふってん: 151°C/8mmHg(lit.)
  • フラッシュポイント: 150.9±11.9 °C
  • 屈折率: 1.4811 (estimate)
  • ようかいど: Soluble in methanol (almost transparency).
  • PSA: 29.10000
  • LogP: 1.78560
  • ようかいせい: 未確定
  • じょうきあつ: 0.0±1.2 mmHg at 25°C

Azonan-2-one セキュリティ情報

Azonan-2-one 税関データ

  • 税関コード:29337900

Azonan-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIAN DING Biotechnology Co., Ltd.
OH777-1g
Azonan-2-one
935-30-8 98.0%(GC)
1g
¥358.0 2022-06-10
Enamine
EN300-246709-2.5g
azonan-2-one
935-30-8 95%
2.5g
$45.0 2024-06-19
Enamine
EN300-246709-10.0g
azonan-2-one
935-30-8 95%
10.0g
$112.0 2024-06-19
abcr
AB114566-100 g
Caprylolactam, 98%; .
935-30-8 98%
100 g
€696.60 2023-07-20
Enamine
EN300-246709-0.1g
azonan-2-one
935-30-8 95%
0.1g
$19.0 2024-06-19
eNovation Chemicals LLC
D514685-500g
8-Octanolactam
935-30-8 98%
500g
$2980 2024-05-24
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
O159932-25g
Azonan-2-one
935-30-8 >98.0%(GC)
25g
¥1766.90 2023-09-01
TRC
B407548-100mg
Azonan-2-one
935-30-8
100mg
$ 58.00 2023-04-18
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
O0162-10G
ω-Octalactam
935-30-8 >98.0%(GC)
10g
¥1600.00 2024-04-15
eNovation Chemicals LLC
D514685-1kg
8-Octanolactam
935-30-8 98%
1kg
$4650 2024-05-24

Azonan-2-one 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Catalysts: Cobalt(II) perchlorate ,  Methanesulfonic acid, 1,1,1-trifluoro-, samarium(3+) salt (3:1) Solvents: Acetonitrile ;  2 h, 80 °C
リファレンス
The Effective Catalyst (Cobalt Salt/Lewis Acid) for Beckmann Rearrangement of Cycloalkanone Oximes to Lactams under Mild Conditions
Komeda, Masahiro; Ozaki, Ayana; Hayashi, Keita; Sumimoto, Michinori; Hori, Kenji; et al, International Journal of Organic Chemistry, 2015, 5(2), 57-62

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Hydroxyamine hydrochloride Solvents: Ethanol ;  20 min, 25 °C; 30 min, 50 °C
リファレンス
Synthesis of heparin delivery agent N-(salicyloyl)-8-aminocaprylic acid
Ding, Ya; Zhang, Can, Zhongguo Yaoke Daxue Xuebao, 2003, 34(6), 496-499

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Sodium azide Catalysts: Silica ,  Sulfuric acid ;  30 min, 60 °C
リファレンス
Silica sulfuric acid as a reusable catalyst for the conversion of ketones into amides by a Schmidt reaction under solvent-free conditions
Eshghi, Hossein; Hassankhani, Asadollah; Mosaddegh, Elaheh, Journal of Chemical Research, 2006, (4), 218-219

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Hydroxylamine-O-sulfonic acid Solvents: Formic acid ;  16 h, rt → 110 °C
リファレンス
Synthesis of cyclic peptide mimetics by the successive ring expansion of lactams
Stephens, Thomas C.; Lodi, Mahendar; Steer, Andrew M.; Lin, Yun; Gill, Matthew T.; et al, Chemistry - A European Journal, 2017, 23(54), 13314-13318

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Formic acid
1.2 Reagents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water
リファレンス
Preparation of ω-(salicyloylamino)alkanoic acids
, World Intellectual Property Organization, , ,

ごうせいかいろ 6

はんのうじょうけん
1.1 Catalysts: 1,1,1,4,4,4-Hexafluoro-2,3-bis(trifluoromethyl)-2,3-butanediol ,  1-Methyl 2-boronobenzoate Solvents: Nitromethane ,  1,1,1,3,3,3-Hexafluoro-2-propanol ;  24 h, 50 °C
リファレンス
Scope and Mechanism of a True Organocatalytic Beckmann Rearrangement with a Boronic Acid/Perfluoropinacol System under Ambient Conditions
Mo, Xiaobin; Morgan, Timothy D. R.; Ang, Hwee Ting; Hall, Dennis G., Journal of the American Chemical Society, 2018, 140(15), 5264-5271

ごうせいかいろ 7

はんのうじょうけん
1.1 Catalysts: Cyanuric chloride Solvents: Cyclooctane ;  0.5 h, 113 °C
リファレンス
Preparation of amides from ketoximes
, Germany, , ,

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Sodium azide Solvents: Ethyl acetate ;  30 min, 50 °C
1.2 Reagents: Sulfuric acid ;  50 °C; 2 h, 50 °C; 50 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
リファレンス
Diversity-oriented synthesis of medium-sized cyclophanes via the photo-fries rearrangement of N-aryl lactams
Szczesniak, Piotr; Furman, Bartlomiej, Reaction Chemistry & Engineering, 2023, 8(8), 1923-1929

ごうせいかいろ 9

はんのうじょうけん
1.1 Catalysts: Trifluoromethanesulfonic acid ,  Borate(1-), tetrafluoro-, cobalt(2+) (2:1) Solvents: Acetonitrile ;  2 h, 80 °C
リファレンス
Low environmental load process for the Beckmann rearrangement of cycloalkanone oximes by Bronsted acid catalyst with cobalt salts
Yamamoto, Hidetoshi; Komeda, Masahiro; Ozaki, Ayana; Sumimoto, Michinori; Hori, Kenji; et al, International Journal of Organic Chemistry, 2015, 5(3), 147-152

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Potassium periodate Catalysts: Di-μ-chlorodichlorobis[(1,2,3,6,7,8-η)-2,7-dimethyl-2,6-octadiene-1,8-diyl]dirut… Solvents: Water ;  0.5 h, 100 °C
リファレンス
Efficient tandem process for the catalytic deprotection of N-allyl amides and lactams in aqueous media: a novel application of the bis(allyl)-ruthenium(IV) catalysts [Ru(η3:η2:η3-C12H18)Cl2] and [{Ru(η3:η3-C10H16)(μ-Cl)Cl}2]
Cadierno, Victorio; Gimeno, Jose; Nebra, Noel, Chemistry - A European Journal, 2007, 13(23), 6590-6594

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Iron chloride (FeCl3)
リファレンス
Solvent free Beckmann rearrangement of ketoximes by anhydrous ferric chloride
Khodaei, M. M.; Meybodi, F. A.; Rezai, N.; Salehi, P., Synthetic Communications, 2001, 31(13), 2047-2050

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Triethylgallium ;  3 - 5 °C
リファレンス
Triethylgallium
Findley, Thomas J. K.; Vogel, Johannes C.; Procter, David J., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2008, 1, 1-3

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Sulfuric acid
リファレンス
The Beckmann reactions: rearrangements, elimination-additions, fragmentations, and rearrangement-cyclizations
Gawley, Robert E., Organic Reactions (Hoboken, 1988, 35,

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Dabco Solvents: Tetrahydrofuran ,  Water ;  18 h, reflux; reflux → rt
リファレンス
Intramolecular Staudinger ligation: A powerful ring-closure method to form medium-sized lactams
David, Olivier; Messter, Wim J. N.; Bieraeugel, Hans; Schoemaker, Hans E.; Hiemstra, Henk; et al, Angewandte Chemie, 2003, 42(36), 4373-4375

ごうせいかいろ 15

はんのうじょうけん
1.1 Catalysts: Titanium (montmorillonite complexes) Solvents: Benzonitrile ;  18 h, 110 °C
リファレンス
Titanium cation-exchanged montmorillonite as an active heterogeneous catalyst for the Beckmann rearrangement under mild reaction conditions
Mitsudome, Takato; Matsuno, Tsuyoshi; Sueoka, Shoichiro; Mizugaki, Tomoo; Jitsukawa, Koichiro; et al, Tetrahedron Letters, 2012, 53(39), 5211-5214

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Iodine
リファレンス
Reactions of 1-halo-1-nitroso- and 1-halo-1-nitrocycloalkanes with triphenylphosphine. A new synthesis of lactams
Sakai, Ikuo; Kawabe, Norio; Ohno, Masaji, Bulletin of the Chemical Society of Japan, 1979, 52(11), 3381-3

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Dibutyltin oxide Solvents: Toluene ;  16 h, reflux
リファレンス
A novel synthetic route of fused tricyclic framework quinoline derivatives from readily available aliphatic amino carboxylic acid substrates
Mohammed, Shireen, Oriental Journal of Chemistry, 2019, 35(2), 611-617

ごうせいかいろ 18

はんのうじょうけん
1.1 Catalysts: Aluminum chloride
リファレンス
A facile Beckmann rearrangement of oximes with AlCl3 in the solid state
Ghiaci, M.; Imanzadeh, G. Hassan, Synthetic Communications, 1998, 28(12), 2275-2280

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Sodium azide Catalysts: Ferric hydrogen sulfate ;  25 min, 50 °C
リファレンス
Ferric hydrogen sulfate catalyzed Schmidt reaction of ketones to amides under solvent-free conditions
Eshghi, Hossein, Journal of the Chinese Chemical Society (Taipei, 2006, 53(4), 987-990

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Hydroxyamine hydrochloride ,  Sodium bisulfate ;  3 min, 44 - 46 °C
リファレンス
Organic synthesis in solid media. Alumina supported sodium hydrogen sulfate as an effective and reusable catalyst for 'one-pot' synthesis of amides from ketones in dry media under microwave irradiation
Gopalakrishnan, M.; Sureshkumar, P.; Kanagarajan, V.; Thanusu, J., Letters in Organic Chemistry, 2005, 2(5), 444-446

Azonan-2-one Raw materials

Azonan-2-one Preparation Products

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